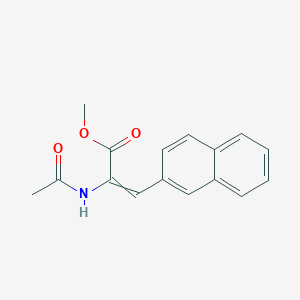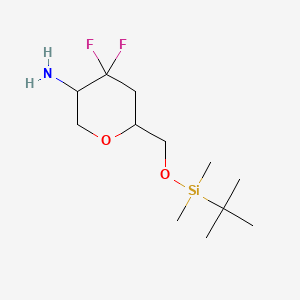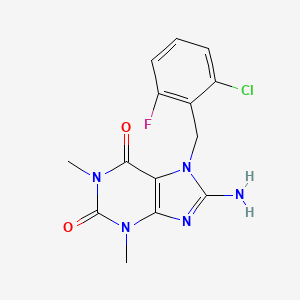![molecular formula C9H12BrN2O8P B14783053 [5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2’-deoxyuridine-5’-monophosphate: is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation and DNA synthesis. The compound is incorporated into DNA in place of thymidine during the S phase of the cell cycle, making it a valuable tool for various biological and medical studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine-5’-monophosphate typically involves the bromination of 2’-deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetic acid. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base .
Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2’-deoxyuridine-5’-monophosphate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in typical laboratory settings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products:
科学研究应用
Chemistry: 5-Bromo-2’-deoxyuridine-5’-monophosphate is used as a marker for DNA synthesis and cell proliferation studies. It is incorporated into DNA during replication, allowing researchers to track and analyze cell division .
Biology: In biological research, the compound is used to study cell cycle dynamics, DNA repair mechanisms, and the effects of various treatments on cell proliferation. It is also employed in labeling experiments to identify actively dividing cells in tissues .
Medicine: In medical research, 5-Bromo-2’-deoxyuridine-5’-monophosphate is used as a diagnostic tool to study cancer cell proliferation. It has been investigated as a potential radiosensitizer to enhance the effectiveness of radiation therapy in cancer treatment .
Industry: The compound is used in the pharmaceutical industry for the development of diagnostic assays and therapeutic agents. It is also employed in the production of labeled nucleotides for various biochemical applications .
作用机制
5-Bromo-2’-deoxyuridine-5’-monophosphate exerts its effects by being incorporated into DNA in place of thymidine during the S phase of the cell cycle. This incorporation disrupts normal DNA synthesis and can lead to mutations, making it a useful tool for studying DNA replication and repair mechanisms. The compound targets thymidylate synthase, an enzyme involved in the synthesis of thymidine, thereby inhibiting DNA synthesis and cell proliferation .
相似化合物的比较
- 5-Iodo-2’-deoxyuridine
- 5-Chloro-2’-deoxyuridine
- 5-Ethynyl-2’-deoxyuridine
- Bromodeoxyuridine (BrdU)
Comparison: 5-Bromo-2’-deoxyuridine-5’-monophosphate is unique in its ability to be incorporated into DNA and serve as a marker for cell proliferation. Compared to other halogenated thymidine analogs, it is less toxic and more stable, making it a preferred choice for in vivo studies. Its bromine atom allows for easy detection and analysis using various biochemical techniques .
属性
IUPAC Name |
[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLHVDBXXZVYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol](/img/structure/B14782979.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)

![tert-butyl N-[1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate](/img/structure/B14783008.png)
![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
![7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid](/img/structure/B14783023.png)
![Cis-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol](/img/structure/B14783027.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783033.png)
![2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14783035.png)


![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
